molecular formula C7H5N3 B14370877 Cyclobutane-1,1,3-tricarbonitrile CAS No. 91633-41-9

Cyclobutane-1,1,3-tricarbonitrile

Cat. No.: B14370877
CAS No.: 91633-41-9
M. Wt: 131.13 g/mol
InChI Key: DAZSGZVRNLFLNP-UHFFFAOYSA-N
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Description

Cyclobutane-1,1,3-tricarbonitrile is an organic compound characterized by a cyclobutane ring with three nitrile groups attached at the 1, 1, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,1,3-tricarbonitrile can be synthesized through various methods. One common approach involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . This reaction typically occurs under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,1,3-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile groups can yield primary amines, while substitution reactions can produce a variety of functionalized cyclobutane derivatives .

Mechanism of Action

The mechanism by which cyclobutane-1,1,3-tricarbonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to modify other molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: Cyclobutane-1,1,3-tricarbonitrile is unique due to the specific positioning of its nitrile groups, which imparts distinct reactivity and properties compared to other cyclobutane derivatives. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

91633-41-9

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

cyclobutane-1,1,3-tricarbonitrile

InChI

InChI=1S/C7H5N3/c8-3-6-1-7(2-6,4-9)5-10/h6H,1-2H2

InChI Key

DAZSGZVRNLFLNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C#N)C#N)C#N

Origin of Product

United States

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